molecular formula C36H34Cl2N12O2S2 B14096850 N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Cat. No.: B14096850
M. Wt: 801.8 g/mol
InChI Key: BAJNCKKFPFJNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including thiazole, pyrimidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:

    Formation of the thiazole ring: This can be achieved through the reaction of a thiourea derivative with α-haloketones.

    Construction of the pyrimidine ring: This often involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling reactions: The various rings and functional groups are often connected through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with specific proteins or enzymes, potentially serving as an inhibitor or activator.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
  • 2-methylpyrimidin-4-yl piperazine derivatives

Uniqueness

The uniqueness of “N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide” lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C36H34Cl2N12O2S2

Molecular Weight

801.8 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-40-36(53-25)46-27-16-29(44-22(4)42-27)50-13-11-49(12-14-50)28-15-26(41-21(3)43-28)45-30-18-39-35(54-30)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,41,43,45)(H,40,42,44,46)

InChI Key

BAJNCKKFPFJNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=CN=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.